4-Bromo-3-nitroanisole
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves diazotization reactions and the Sandmeyer reaction, indicating a common method for introducing nitro and bromo groups into aromatic compounds. For instance, a novel method was reported for synthesizing 2-bromo-4-nitrophenol, starting from 2-methoxy-5-nitroaniline via diazotization, followed by a Sandmeyer reaction to yield 2-bromo-4-nitroanisole, which is then treated with sodium hydroxide to realize a nucleophilic substitution reaction (Li Zi-ying, 2008).
Molecular Structure Analysis
Quantum mechanical studies, such as those by Balachandran and Karunakaran (2013), have focused on the structure and vibrational spectroscopy of 4-bromo-3-nitroanisole. These studies provide detailed insights into the optimized geometrical structure, harmonic vibrational frequencies, and theoretical predictions of molecular behavior, confirming the significant influence of bromine and nitro groups on the compound's geometry and vibrational properties (Balachandran & Karunakaran, 2013).
Scientific Research Applications
Spectroscopy and Molecular Structure Analysis
4-Bromo-3-nitroanisole (BNA) has been used in detailed spectroscopic studies. Balachandran and Karunakaran (2013) investigated the FT-IR and FT-Raman spectra of BNA, providing insights into its molecular structure. They performed ab initio HF and B3LYP density functional levels calculations to understand various molecular aspects such as vibrational frequencies, hyperpolarizability, and molecular electrostatic potential (Balachandran & Karunakaran, 2013).
Magnetic Resonance Spectroscopy
In magnetic resonance spectroscopy, BNA and its derivatives were studied by Pandiarajan et al. (1994). They recorded 13C, 15N, and 17O NMR spectra to analyze the chemical shifts and resonance interactions in substituted anisoles (Pandiarajan et al., 1994).
Organic Photovoltaic Devices
BNA is utilized in the field of organic photovoltaics. Liu et al. (2012) explored its use as a processing additive to control the phase separation and purity in organic photovoltaic devices, improving the morphology of polymer-polymer blends (Liu et al., 2012).
Synthesis Pathways
Li Zi-ying (2008) presented a novel method for synthesizing 2-bromo-4-nitrophenol starting from 2-methoxy-5-nitroaniline, using 2-bromo-4-nitroanisole as an intermediate. This pathway highlights BNA's role in synthesizing other chemical compounds (Li Zi-ying, 2008).
Environmental Contaminant Studies
Kadoya et al. (2018) researched the environmental impact of nitroaromatic compounds, using 4-nitroanisole as a model compound. They provided evidence of anaerobic coupling reactions of reduced intermediates of 4-nitroanisole, leading to the formation of azo dimers (Kadoya et al., 2018).
Microreaction Systems
Pei Xie and colleagues (2020) developed a continuous, homogeneous bromination technology in a modular microreaction system, using 4-bromo-3-methylanisole for synthesizing black fluorane dye, demonstrating its utility in efficient chemical production (Xie et al., 2020).
Catalysis
Adamiak (2015) investigated the controlled nitration of anisole over various catalyst systems, highlighting the complex nature of nitration reactions in the presence of substances like BNA and its potential applications in the production of pharmaceuticals and perfumery (Adamiak, 2015).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-methoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOBIBRGPCFIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201605 | |
Record name | 4-Bromo-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitroanisole | |
CAS RN |
5344-78-5 | |
Record name | 1-Bromo-4-methoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5344-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-methoxy-2-nitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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